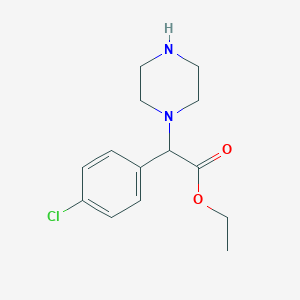

Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

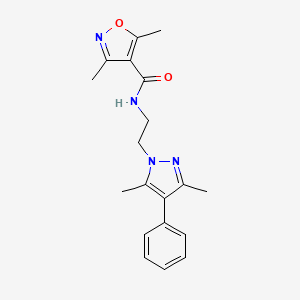

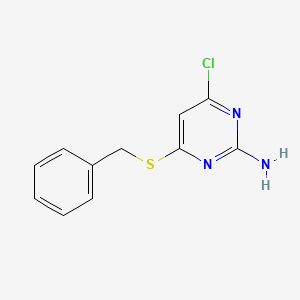

Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate is a biochemical used for proteomics research . It has a molecular formula of C14H19ClN2O2 and a molecular weight of 282.77 .

Synthesis Analysis

The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . This process involves the transfer of an alkyl group from the ethyl 2-bromo-2-methylpropanoate to the nitrogen atom in the piperazine ring of the 4-(4-chlorophenyl)piperazine .Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a 4-chlorophenyl group and an acetate group . The compound’s IR, 1H NMR, 13C NMR, and Mass spectroscopic data are reported, providing detailed information about its molecular structure .Physical and Chemical Properties Analysis

This compound is a solid compound . It is soluble in DMSO but insoluble in water . Its molecular weight is 282.77, and its molecular formula is C14H19ClN2O2 .Scientific Research Applications

Antihistamine Properties

Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate, as part of the piperazine class, is found in antihistamines like Cetirizine. This compound exhibits selective antagonism of the H1 histamine receptor, showcasing its effectiveness in treating urticaria and allergic rhinitis (Arlette, 1991).

Anticancer Prodrug Application

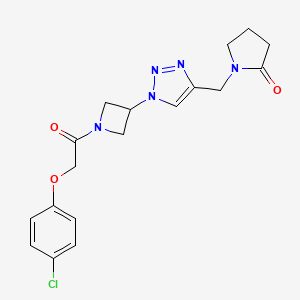

A new anticancer prodrug, ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (ETTA), which includes the this compound structure, was described for its determination using adsorptive stripping voltammetry. This method, based on the adsorptive/reductive behavior of ETTA, demonstrated a high sensitivity and was successfully applied to the determination of ETTA in serum (Stępniowska et al., 2017).

Application in Psychiatric Medication

Compounds containing the this compound structure are significant in psychiatric medications. For instance, 1-Methyl-4-piperidyl diphenylpropoxyacetate hydrochloride, a derivative, has been developed for urinary bladder dysfunction therapy. A gas chromatographic-mass fragmentographic method was developed for its determination in plasma and urine, highlighting its potential in clinical pharmacological studies (Marunaka et al., 1987).

Dopamine Receptor Antagonism

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine (L-745,870), a potential antipsychotic agent and a derivative, was studied for its high-performance liquid chromatography and tandem mass spectrometric detection. Its development as a dopamine D4 receptor antagonist underlines its importance in the field of neuropsychopharmacology (Chavez-Eng et al., 1997).

Role in Toxicology

The toxicologic profile of 1-(4-chlorophenyl)-4-{2-[3-(2-pyridyl)acryloxy]ethyl}piperazine, a compound similar to this compound, was investigated for its acute toxicity and impact on renal and hepatic functions. This study provides insight into the safety and biological impact of such compounds (Coppi et al., 1967).

Future Directions

The future directions for research on Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate could involve further exploration of its biochemical and pharmacological properties. Given its potential interaction with the histamine H1 receptor , it may be of interest in the development of new treatments for conditions such as allergies or inflammation. Additionally, further studies could explore its potential uses in proteomics research .

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)-2-piperazin-1-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c1-2-19-14(18)13(17-9-7-16-8-10-17)11-3-5-12(15)6-4-11/h3-6,13,16H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMTYIQWJHLTDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Cl)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride](/img/structure/B2641752.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine](/img/structure/B2641759.png)

![(Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2641760.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate](/img/structure/B2641775.png)